molecular formula C10H12N2O3 B13251735 2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid

2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13251735
M. Wt: 208.21 g/mol
InChI Key: CGRNXADTTOSYQT-UHFFFAOYSA-N
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Description

2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H12N2O3 It is a pyrimidine derivative that features a methyloxolane ring attached to the pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyloxolane with pyrimidine-4-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid stands out due to its unique combination of a methyloxolane ring and a pyrimidine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-(2-methyloxolan-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-10(4-2-6-15-10)9-11-5-3-7(12-9)8(13)14/h3,5H,2,4,6H2,1H3,(H,13,14)

InChI Key

CGRNXADTTOSYQT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCO1)C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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